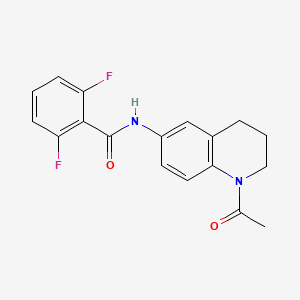

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,6-difluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,6-difluorobenzamide, also known as QNZ, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. QNZ belongs to the class of quinoline derivatives and has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Quinoline Derivatives Synthesis : Research has focused on developing novel quinoline derivatives with potential psychoactive and neurotropic properties. For instance, studies have explored the synthesis of compounds with anti-anxiety, anti-amnesic, and antihypoxic effects, indicating their potential for further profound studies as promising psychoactive compounds (Podolsky, Shtrygol’, & Zubkov, 2017).

Structural Aspects : The structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline based amides have been examined, demonstrating the formation of gels and crystalline solids under different conditions and the fluorescence properties of these compounds (Karmakar, Sarma, & Baruah, 2007).

Chemical Transformations and Mechanisms

Chemical Transformations : Studies have detailed the reactions between indole-2,3-diones (isatins) and 2-aminobenzylamine, leading to the formation of indolo[3,2-c]quinolin-6-ones, showcasing a mechanism involving the formation of spiro compounds and subsequent rearrangements (Bergman, Engqvist, Stålhandske, & Wallberg, 2003).

Novel Synthesis Approaches : Research has also focused on novel synthesis methods for quinoline derivatives, such as the use of ionic liquids for reactions of 2-aminobenzamides with indoline-2,3-dione, highlighting the potential for discovering new antimalarial drugs through the exploration of the chemical properties of quinoline compounds (Asías, Bruno, Dominici, Bollini, & Gaozza, 2003).

Biological Activity and Applications

Antimicrobial and Antitubercular Activities : The antimicrobial and antitubercular properties of quinoline derivatives have been a significant area of research. For example, studies have found that 2-(quinolin-4-yloxy)acetamides are active against both drug-susceptible and drug-resistant Mycobacterium tuberculosis strains, highlighting their potential as future drug alternatives for tuberculosis treatment (Pissinate et al., 2016).

Sensing and Detection : Quinoline-based compounds have been developed for the selective detection of metal ions and anions in various media, showcasing their utility as fluorescent sensors. For example, a hexa-quinoline based C3-symmetric chemosensor has been designed for dual sensing of zinc(ii) and PPi in an aqueous medium, demonstrating a "OFF-ON-OFF" emission mechanism (Sinha, Chowdhury, Adarsh, & Ghosh, 2018).

Eigenschaften

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2O2/c1-11(23)22-9-3-4-12-10-13(7-8-16(12)22)21-18(24)17-14(19)5-2-6-15(17)20/h2,5-8,10H,3-4,9H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLIVDJFOIXBDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-(Dimethylamino)pyridazin-3-yl]-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2870988.png)

![N-cycloheptyl-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2870997.png)

![1-{4-[(4-Bromophenyl)methoxy]phenyl}ethan-1-ol](/img/structure/B2870998.png)

![3-Benzyl-6-[2-(4-chlorophenyl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2870999.png)

![[2,3-Bis(furan-2-yl)quinoxalin-6-yl]-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2871001.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2871005.png)

![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2871009.png)

![(4R)-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B2871010.png)